molecular formula C20H21N3O4 B12037361 2-amino-4-(2,3-diethoxyphenyl)-5-hydroxy-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-4-(2,3-diethoxyphenyl)-5-hydroxy-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B12037361
M. Wt: 367.4 g/mol
InChI Key: IRLPEVBHKIDSKK-UHFFFAOYSA-N
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Description

2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound belongs to the class of 2-amino-4H-pyran-3-carbonitrile derivatives, which are known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters. This reaction can be catalyzed by various catalysts or can proceed in the absence of a catalyst . The reaction conditions often include the use of solvents such as ethanol or water, and the reaction is typically carried out at room temperature or under reflux conditions .

Industrial Production Methods

The use of environmentally benign solvents and catalysts can make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions to preserve the integrity of the pyrano[3,2-c]pyridine core .

Major Products

The major products formed from these reactions include various substituted pyrano[3,2-c]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile apart from similar compounds is its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the diethoxyphenyl group and the pyrano[3,2-c]pyridine core makes it a versatile scaffold for the development of new therapeutic agents .

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C20H21N3O4/c1-4-25-14-8-6-7-12(18(14)26-5-2)16-13(10-21)19(22)27-15-9-11(3)23-20(24)17(15)16/h6-9,16H,4-5,22H2,1-3H3,(H,23,24)

InChI Key

IRLPEVBHKIDSKK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OCC)C2C(=C(OC3=C2C(=O)NC(=C3)C)N)C#N

Origin of Product

United States

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